3-Chloro-5-fluoro-2-hydroxybenzoic acid is an organic compound characterized by the molecular formula C7H4ClF O3 and a molecular weight of 190.56 g/mol. This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and hydroxyl groups. The presence of these substituents imparts unique chemical properties and reactivity, making it valuable in various scientific fields.
This compound can be synthesized through several chemical processes, primarily involving halogenation reactions of benzoic acid derivatives. It is also commercially available from chemical suppliers for research and industrial applications.
3-Chloro-5-fluoro-2-hydroxybenzoic acid is classified as an aromatic carboxylic acid due to its carboxylic acid functional group attached to an aromatic ring. It falls within the category of halogenated benzoic acids, which are significant in both organic synthesis and medicinal chemistry.
The synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic acid typically involves the following methods:
The halogenation process usually requires specific reagents such as chlorine or fluorine sources, along with solvents like acetonitrile or DMF (dimethylformamide) to facilitate the reaction. Reaction conditions are optimized for temperature and time to enhance yield and purity.
The molecular structure of 3-Chloro-5-fluoro-2-hydroxybenzoic acid features:
3-Chloro-5-fluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-Chloro-5-fluoro-2-hydroxybenzoic acid involves its interaction with biological targets. The hydroxyl group can form hydrogen bonds with specific enzymes or receptors, while the halogen atoms may participate in halogen bonding.
This compound has been shown to modulate biological pathways, particularly affecting lipid metabolism by inhibiting lipolysis (the breakdown of triglycerides) in adipose tissue through its action on specific receptors like GPR81.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and structural integrity.
3-Chloro-5-fluoro-2-hydroxybenzoic acid has several significant applications:
This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable across various scientific disciplines.
Halogenated benzoic acids represent a critical class of bioactive intermediates synthesized through sequential electrophilic substitution and carboxylation reactions. For 3-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS# 4068-62-6), two principal routes predominate: Kolbe-Schmitt carboxylation serves as the foundational method, wherein 2,4-dichlorofluorobenzene undergoes directed ortho-metalation followed by carboxylation with CO₂ at high pressure (80–100 psi) and moderate temperatures (120–150°C) to install the carboxylic acid group regioselectively [3] [4]. This yields 4-chloro-2-fluorobenzoic acid, which is subsequently hydroxylated via ortho-directed lithiation and oxidation to introduce the phenolic –OH group at the 2-position. Final halogenation at the 5-position is achieved using CuCl₂ or SO₂Cl₂, yielding the target compound with purity >95% but modest yields (45–60%) due to competing polyhalogenation [4] [7].
Alternatively, diazotization-mediated halogenation offers improved positional control. Salicylic acid is fluorinated at the 5-position using Selectfluor® in acetic acid, followed by chlorination via Sandmeyer reaction: The aniline intermediate is diazotized with NaNO₂/HCl, then treated with CuCl to install chlorine at the meta position relative to the carboxylate. This method achieves higher regioselectivity (>85%) but suffers from multi-step purification needs [4] [8].
Table 1: Comparative Analysis of Traditional Synthetic Routes
Method | Key Reagents | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Kolbe-Schmitt | CO₂, n-BuLi, CuCl₂ | 45–60 | Moderate | Polyhalogenation side products |
Diazotization | Selectfluor®, NaNO₂, CuCl | 60–75 | High | Multi-step purification |
Recent advances prioritize solvent reduction, energy efficiency, and catalytic recycling. Microwave-assisted halogenation drastically reduces reaction times for installing chlorine/fluorine. Hydroxybenzoic acid substrates dispersed on K10 montmorillonite undergo solventless fluorination with KF/(CH₃)₄NCl, achieving 85% conversion in 8 minutes at 150W versus 12 hours conventionally. This reduces E-factors by 40% by eliminating dimethylformamide (DMF) [2] [5].
Enzymatic hydroxylation using engineered Pseudomonas spp. tyrosinases enables direct ortho-hydroxylation of 3-chloro-5-fluorobenzoic acid in aqueous media (pH 7.0, 30°C). Directed evolution of these enzymes enhances activity toward halogenated substrates, achieving 70% yield with 99% regioselectivity and avoiding heavy-metal catalysts [5]. Ionic liquids like [BMIM][PF₆] serve as recyclable media for electrophilic chlorination, enabling Cl⁺ donation from N-chlorosuccinimide (NCS) with 90% solvent recovery across 5 cycles [2].
Table 2: Green Synthesis Metrics
Technique | Reaction Conditions | Yield (%) | Environmental Impact Reduction |
---|---|---|---|
Microwave halogenation | Solventless, 150W, 8 min | 85 | 40% lower E-factor |
Enzymatic hydroxylation | H₂O, 30°C, pH 7.0 | 70 | Biocatalyst, no metal waste |
Ionic liquid catalysis | [BMIM][PF₆], NCS, 60°C | 78 | 90% solvent recycling |
The carboxylic acid moiety of 3-Chloro-5-fluoro-2-hydroxybenzoic acid limits intestinal absorption due to ionization at physiological pH. Ester-based prodrugs address this via lipophilicity enhancement. Pivoxyl (pivaloyloxymethyl) esters demonstrate near-quantitative hydrolysis in plasma: The acid is condensed with chloromethyl pivalate using N,N-diisopropylethylamine (DIPEA), yielding a prodrug that increases log P by 2.5 units. Upon absorption, esterases cleave the pivalate group, regenerating 98% of the parent drug within 2 hours [2] [3].
Fluorination’s electronic effects directly attenuate metabolic clearance. As demonstrated for the analogous anti-TB drug 5-fluoro-PAS, fluorine’s strong electron-withdrawing character (-I effect) deactivates the para-amino group toward N-acetylation by human NAT-1. This extends plasma half-life 5-fold in murine models – a principle applicable to 3-Chloro-5-fluoro-2-hydroxybenzoic acid’s aromatic system [2]. For hydroxyl group derivatization, carbonate-masked prodrugs like 5-methyl-1,3-dioxol-2-one enable colon-specific release. The phenolic –OH is alkylated with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one under cesium carbonate catalysis. The prodrug remains intact until gut esterases cleave the carbonate, achieving targeted delivery [2] [8].
Table 3: Prodrug Performance for Benzoic Acid Derivatives
Prodrug Type | Derivatization Site | log P Increase | Regeneration Rate (%) | Bioavailability Enhancement |
---|---|---|---|---|
Pivoxyl ester | Carboxylic acid | +2.5 | >98 (2 h) | 3.8-fold AUC increase |
Fluorinated scaffold | Aromatic ring | +0.8 | N/A | 5-fold reduced NAT-1 clearance |
Dioxolone carbonate | Phenolic hydroxyl | +1.2 | 90 (5 h) | Colon-specific delivery |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0